3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spiroheterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring and a phenolic moiety. Its structural complexity arises from the spirojunction at the oxazine-piperidine interface, with a methoxy group at position 7, a methyl group on the piperidine nitrogen, and a phenolic hydroxyl at position 3 of the benzopyrazolooxazine system. This compound is part of a broader class of spiroheterocycles known for their biological activities, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
3-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-11-9-22(10-12-24)25-19(17-7-4-8-20(27-2)21(17)28-22)14-18(23-25)15-5-3-6-16(26)13-15/h3-8,13,19,26H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPUOAQPQAWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a benzo[e]pyrazolo moiety and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 457.55 g/mol. The presence of the methoxy group and the piperidine nitrogen contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molecular Weight | 457.55 g/mol |
| InChI Key | DWSWBYQXXDZMBW-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and ethanol |
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) properties. For instance, studies have shown that derivatives of spirocyclic compounds can modulate pain pathways through interactions with opioid receptors and other pain-related signaling mechanisms .
Neuroprotective Properties
The neuroprotective potential of this compound has been highlighted in several studies. It appears to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This action is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses substantial free radical scavenging activity. This property is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .
Case Study 1: Antinociceptive Mechanism
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in pain response during thermal and chemical nociceptive tests. The underlying mechanism was linked to the modulation of pain pathways involving serotonin and norepinephrine reuptake inhibition .
Case Study 2: Neuroprotection in vitro
In vitro studies using human neuroblastoma cells indicated that treatment with the compound led to increased cell viability under oxidative stress conditions. The compound effectively reduced markers of apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Critical Analysis of Evidence
- Contradictions : While emphasizes the efficacy of 4-substituted phenyl groups, highlights dichloro substituents for bioactivity. This suggests substituent choice is context-dependent, requiring empirical optimization.
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Q & A
Q. What are the established synthetic routes for 3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving chalcone formation, pyrazoline cyclization, and spiro-ring closure. Key steps include:
- Step 1: Reacting substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones (e.g., intermediates 3a–h in ).
- Step 2: Treating chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (e.g., 4a–h).
- Step 3: Condensation with pyridine carbaldehydes to form the spiro-benzooxazine core.
Characterization: Intermediates and final products are validated using IR and ¹H NMR spectroscopy to confirm functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR) and structural motifs (e.g., spiro-junction signals in NMR).
Q. How is the structural integrity of the spiro-benzooxazine core confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming spiro-architecture. For example, symmetry codes and refinement parameters (e.g., SHELXTL software) resolve bond angles and torsion angles in related spiro compounds (see for analogous structures) . Additionally, 2D NMR techniques (COSY, NOESY) can identify through-space interactions between the benzooxazine and piperidinyl moieties.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, particularly in resolving conflicting reaction yields from traditional methods?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can model transition states and identify energetically favorable pathways. For instance:
- Case Study: ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature).
- Data Contradiction Resolution: When traditional methods yield inconsistent results (e.g., variable yields in chalcone formation), computational screening of substituent effects (e.g., methoxy vs. chloro groups) can rationalize electronic or steric influences.
Q. What strategies are recommended for improving the compound’s bioavailability while maintaining its spirocyclic core?
Methodological Answer: Bioavailability optimization involves:
- Lipinski/VEBER Rules: Ensure molecular weight <500 Da, logP <5, hydrogen bond donors/acceptors ≤5/10, and polar surface area <140 Ų (as validated in for related benzooxazines).
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions (e.g., 4'-piperidinyl) via reductive amination or substitution reactions (see for nitro-to-amine reductions).
- Prodrug Design: Mask phenolic -OH groups with labile esters (e.g., acetyl) to enhance membrane permeability.
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) arising from dynamic spiro-ring conformations?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments at low temperatures (−40°C to −80°C) to "freeze" ring-flipping and simplify splitting patterns (e.g., distinguish axial vs. equatorial protons).
- Dynamic NMR Simulations: Use software like MestReNova to model exchange processes and calculate activation energies for ring interconversion.
- Comparative Analysis: Cross-reference with crystallographic data (e.g., bond lengths in ) to validate assignments.
Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., serotonin receptors, given the spiro-piperidine motif).
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) for structure-activity relationship (SAR) studies.
- Cryo-EM or X-ray Crystallography: Resolve co-crystal structures with target proteins to guide rational design (e.g., modifying the methoxy group for H-bond optimization).
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
